molecular formula C48H72Br2N2O2 B2823459 (3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one CAS No. 1147124-24-0

(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one

Cat. No. B2823459
M. Wt: 868.924
InChI Key: ASEPOMMRUTXNGO-XVIFHXHVSA-N
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Description

(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one is a useful research compound. Its molecular formula is C48H72Br2N2O2 and its molecular weight is 868.924. The purity is usually 95%.
BenchChem offers high-quality (3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Free Synthesis of Oxoindoles

A study by Fabry et al. (2012) described an iodine(III)-mediated bromocarbocyclization as an efficient method for the synthesis of oxoindoles. This method is applicable to a wide range of substrates and allows for regio- and stereoselective synthesis, highlighting the versatility of bromo and oxoindole derivatives in creating complex molecular structures, such as alkaloids like physostigmine Fabry, D. C., Stodulski, M., Hoerner, S., & Gulder, T. (2012).

Oxoindole Derivatives in Medicinal Chemistry

Research on brominated indole alkaloids, like bromoanaindolone isolated from the cyanobacterium Anabaena constricta, shows antimicrobial activity, underscoring the potential of bromoindole derivatives in developing new antimicrobial agents Volk, R., Girreser, U., Al‐Refai, M., & Laatsch, H. (2009).

Synthesis of Complex Molecules

The synthesis of fused pyrano[2,3-b]indoles via chiral N-heterocyclic carbene-catalyzed Diels-Alder reactions of 2-oxoindolin-3-ylidenes demonstrates the importance of oxoindole derivatives in constructing complex molecular frameworks with high stereocontrol. These reactions offer pathways to synthesize molecules with potential biological activity Yang, L., Wang, F., Chua, P. J., Lv, Y., Zhong, L., & Zhong, G. (2012).

Applications in Organic Electronics

A study on D−A conjugated polymers incorporating oxoindoline derivatives illustrates their use in organic electronics, particularly in organic thin-film transistors. These compounds show promising n-type and ambipolar charge transport characteristics, suggesting applications in electronic devices Wang, F., Wang, W., Liu, Y., Dai, Y., Lu, H., Ding, Y., Qiu, L., & Zhang, G. (2018).

properties

IUPAC Name

(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72Br2N2O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-51-43-33-39(49)29-31-41(43)45(47(51)53)46-42-32-30-40(50)34-44(42)52(48(46)54)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3/b46-45+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEPOMMRUTXNGO-XVIFHXHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo

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